7-Bromo-8-fluoroquinoline
Overview
Description
7-Bromo-8-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of bromine and fluorine atoms in the quinoline structure imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
Quinoline-based compounds, which 7-bromo-8-fluoroquinoline belongs to, are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Quinoline-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, can enhance the biological activity of the compounds . This suggests that 7-Bromo-8-fluoroquinoline may interact with various enzymes, proteins, and other biomolecules, but the specific nature of these interactions is yet to be determined.
Cellular Effects
Given the known properties of other quinolines, it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoroquinoline typically involves the reaction of 3-Bromo-2-fluoroaniline with glycerol in the presence of sulfuric acid and sodium 3-nitrobenzene-1-sulfonate. The reaction is carried out at 120°C for 6 hours under a nitrogen atmosphere. The resulting mixture is then poured into ice-water and adjusted to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-fluoroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The fluorine atom can be substituted by electrophiles under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.
Electrophilic Substitution: Formation of fluorinated quinolines with different electrophiles.
Cross-Coupling Reactions: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
7-Bromo-8-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and antineoplastic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of liquid crystals, dyes, and other materials with specific electronic and optical properties
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the bromine atom but retains the fluorine atom, resulting in different reactivity and biological activity.
8-Bromoquinoline: Lacks the fluorine atom but retains the bromine atom, leading to variations in chemical properties and applications.
5,6,7,8-Tetrachloroquinoline: Contains multiple chlorine atoms, exhibiting distinct chemical behavior and uses
Uniqueness: 7-Bromo-8-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer specific electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .
Properties
IUPAC Name |
7-bromo-8-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAZGUVDWLARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)F)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375107-95-1 | |
Record name | 7-bromo-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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